![molecular formula C8H7N3O B12832052 1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds .
Métodos De Preparación
The synthesis of 1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Análisis De Reacciones Químicas
1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions at different positions on the pyrazole and pyridine rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Aplicaciones Científicas De Investigación
1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been found to inhibit extracellular signal-regulated kinases (ERK), which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These derivatives have an additional nitrogen atom in the ring system, which can alter their reactivity and biological activity.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-(1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)8-6-4-10-11-7(6)2-3-9-8/h2-4H,1H3,(H,10,11) |
Clave InChI |
HXDNSZBHGQOPER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=CC2=C1C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



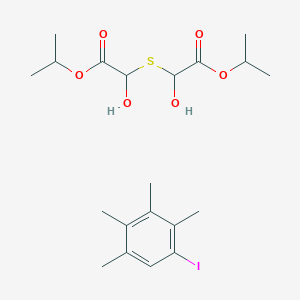
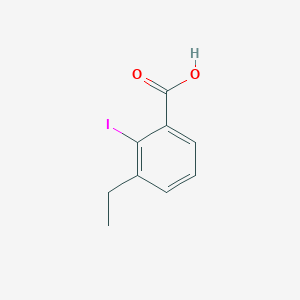
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
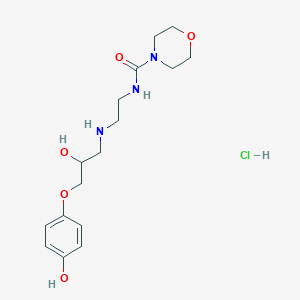
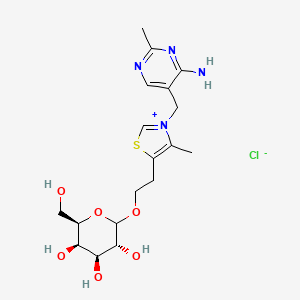


![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
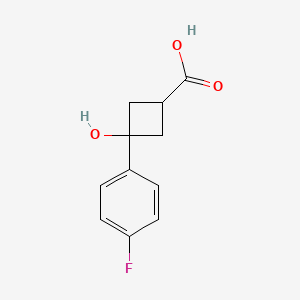
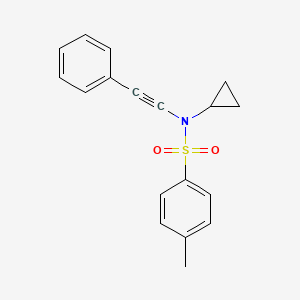
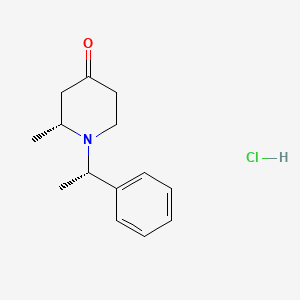
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
